molecular formula C15H13BrN2O B5831908 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B5831908
M. Wt: 317.18 g/mol
InChI Key: ZNFUABFFPMZGHF-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine, commonly known as BMIP, is a heterocyclic organic compound that belongs to the family of imidazo[1,2-a]pyridines. It has been widely studied for its potential use in various scientific research applications, including cancer research, drug development, and environmental studies.

Scientific Research Applications

BMIP has been studied for its potential use in various scientific research applications, including cancer research, drug development, and environmental studies. In cancer research, BMIP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BMIP has also been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and antioxidant properties. In environmental studies, BMIP has been used as a marker for the presence of cooked meat in food samples.

Mechanism of Action

The mechanism of action of BMIP is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. BMIP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. BMIP has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
BMIP has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. BMIP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using BMIP in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using BMIP in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cell lines.

Future Directions

There are several future directions for the study of BMIP. One direction is the development of more efficient synthesis methods for BMIP, which could lead to increased availability and lower costs. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of BMIP, which could lead to the development of more effective therapies for inflammatory diseases. Additionally, the investigation of the potential toxicity of BMIP and its metabolites could provide valuable information for the development of safe and effective therapies.

Synthesis Methods

BMIP can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form an iminium ion, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. The Friedländer synthesis involves the condensation of an aldehyde or ketone with an aminoacetophenone to form an intermediate that undergoes cyclization to form the imidazo[1,2-a]pyridine ring system. The Skraup synthesis involves the condensation of an aldehyde or ketone with an amine and a phenol to form an intermediate that undergoes cyclization to form the imidazo[1,2-a]pyridine ring system.

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-3-6-15-17-13(9-18(15)8-10)11-4-5-14(19-2)12(16)7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUABFFPMZGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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